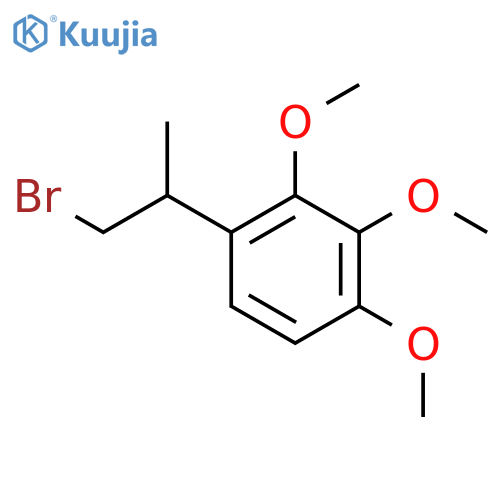Cas no 2229359-20-8 (1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene)

2229359-20-8 structure
商品名:1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene
1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene 化学的及び物理的性質
名前と識別子
-
- 1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene
- 2229359-20-8
- EN300-1934852
-
- インチ: 1S/C12H17BrO3/c1-8(7-13)9-5-6-10(14-2)12(16-4)11(9)15-3/h5-6,8H,7H2,1-4H3
- InChIKey: VDOLYAQXIZXEAD-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1C=CC(=C(C=1OC)OC)OC
計算された属性
- せいみつぶんしりょう: 288.03611g/mol
- どういたいしつりょう: 288.03611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 27.7Ų
1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1934852-5.0g |
1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene |
2229359-20-8 | 5g |
$3313.0 | 2023-05-26 | ||
| Enamine | EN300-1934852-1g |
1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene |
2229359-20-8 | 1g |
$1142.0 | 2023-09-17 | ||
| Enamine | EN300-1934852-0.25g |
1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene |
2229359-20-8 | 0.25g |
$1051.0 | 2023-09-17 | ||
| Enamine | EN300-1934852-0.05g |
1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene |
2229359-20-8 | 0.05g |
$959.0 | 2023-09-17 | ||
| Enamine | EN300-1934852-0.1g |
1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene |
2229359-20-8 | 0.1g |
$1005.0 | 2023-09-17 | ||
| Enamine | EN300-1934852-5g |
1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene |
2229359-20-8 | 5g |
$3313.0 | 2023-09-17 | ||
| Enamine | EN300-1934852-10.0g |
1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene |
2229359-20-8 | 10g |
$4914.0 | 2023-05-26 | ||
| Enamine | EN300-1934852-1.0g |
1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene |
2229359-20-8 | 1g |
$1142.0 | 2023-05-26 | ||
| Enamine | EN300-1934852-2.5g |
1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene |
2229359-20-8 | 2.5g |
$2240.0 | 2023-09-17 | ||
| Enamine | EN300-1934852-0.5g |
1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene |
2229359-20-8 | 0.5g |
$1097.0 | 2023-09-17 |
1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
2229359-20-8 (1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene) 関連製品
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
